2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with an ethyl group at position 5, linked to an acetamide moiety via a phenyl ring. The acetamide nitrogen is further substituted with a 4-ethoxyphenoxy group. The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and hydrogen-bonding capacity with biological targets .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-19-22-23-20(27-19)14-5-7-15(8-6-14)21-18(24)13-26-17-11-9-16(10-12-17)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFVLBCFJZHDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Bioisosteric Effects: The oxadiazole ring in the target compound replaces traditional amide/ester groups, improving metabolic stability and hydrogen-bonding capacity . Morpholine derivatives (e.g., ) exhibit higher solubility but lower lipophilicity, reducing blood-brain barrier penetration compared to the ethoxyphenoxy analog.
Substituent Impact: Ethyl vs. Morpholine: The ethyl group on the oxadiazole enhances lipophilicity, favoring membrane permeability, while morpholine increases solubility but may reduce target affinity . Ethoxyphenoxy vs. Nitrophenyl: The ethoxyphenoxy group offers balanced electron-donating effects, whereas nitrophenyl derivatives (e.g., CDD-934506) exhibit strong electron-withdrawing properties, altering reactivity and binding kinetics .
Biological Activity: Antimicrobial Activity: Morpholine derivatives show moderate activity but higher hemolytic risk (20–30% hemolysis at 100 µg/mL) . The target compound’s hemolytic profile remains unstudied. Antiviral Potential: Nitro-containing analogs (e.g., CDD-934506) demonstrate anti-COVID-19 activity, suggesting the target compound could be repurposed with structural optimization .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving condensation of chloroarylacetamides with oxadiazole-thiol intermediates. Yields for such reactions typically range from 60–80% .
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